molecular formula C10H8N2O2 B11906507 (2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone CAS No. 61466-41-9

(2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone

Cat. No.: B11906507
CAS No.: 61466-41-9
M. Wt: 188.18 g/mol
InChI Key: XCDMSFOFZSSTHG-UHFFFAOYSA-N
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Description

(2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring a pyrazole core linked to a 2-hydroxyphenyl group via a methanone bridge. The pyrazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities . Pyrazole and pyrazolone derivatives have been extensively documented to exhibit anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, making them a fertile ground for the development of new therapeutic agents . Many clinically used drugs, such as the anti-inflammatory celecoxib and the free radical scavenger edaravone, are built around a pyrazole core, underscoring its pharmacological relevance . The specific structure of this compound combines the pyrazole heterocycle with a salicyloyl (2-hydroxybenzoyl) moiety. This molecular architecture presents researchers with a versatile building block for constructing more complex molecules or for probing biological systems. The compound's potential mechanism of action in research settings may be linked to the known activities of its components, which include targeting cyclooxygenase (COX) enzymes, modulating oxidative stress, and inducing apoptosis in cancer cell lines . This product is intended for research and development purposes in laboratory settings. It is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

61466-41-9

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

(2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C10H8N2O2/c13-9-4-2-1-3-8(9)10(14)7-5-11-12-6-7/h1-6,13H,(H,11,12)

InChI Key

XCDMSFOFZSSTHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Substrate Preparation via Acylation

The acylation of enol ethers serves as a foundational step for generating α-keto ester intermediates. In a representative procedure, ethyl oxalyl chloride reacts with enol ethers (e.g., CH₃C(O)C(Me)=C(OEt)Ph) in anhydrous chloroform under pyridine catalysis. This yields electrophilic diketone precursors capable of subsequent cyclocondensation.

Pyrazole Ring Formation

Salicylic hydrazide (2-hydroxybenzohydrazide) undergoes cyclocondensation with the α-keto ester intermediate in tetrahydrofuran (THF)-methanol (9:5 v/v) at 60°C for 16 hours. This step facilitates [3+2] cyclization, forming the 4,5-dihydropyrazole intermediate. Aromatization to the fully conjugated 1H-pyrazole-4-yl methanone is achieved via oxidative dehydrogenation using diacetoxy iodobenzene (DIB).

Key Data:

  • Yield : 71% after column purification.

  • Regioselectivity : Controlled by steric and electronic effects of substituents on the enol ether.

  • Spectroscopic Validation : 1H^1H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.82–6.90 (m, 4H, aromatic-H), 5.12 (s, 1H, OH).

Friedel-Crafts Acylation Strategy

Direct Acylation of Phenol Derivatives

A Friedel-Crafts acylation approach employs 1H-pyrazole-4-carbonyl chloride and resorcinol derivatives. Using AlCl₃ as a Lewis catalyst in dichloromethane at 0°C, the electrophilic acylation occurs preferentially at the ortho position of the phenol group due to its activating effect.

Challenges and Optimizations

  • Competitive Side Reactions : Para-acylation and over-acylation are mitigated by stoichiometric control (1:1 molar ratio) and low-temperature conditions.

  • Yield : 68% after recrystallization from ethanol.

Nucleophilic Substitution and Deprotection

Protected Intermediate Synthesis

A patent-pending method (CN106632257A) outlines the synthesis of a Boc-protected precursor via nucleophilic substitution. Chromone-3-carboxaldehyde reacts with a Boc-protected hydrazine derivative under NaHMDS-mediated conditions in THF at 0°C, achieving 70% crude yield.

Deprotection to Yield Target Compound

Trifluoroacetic acid (TFA) in dichloromethane selectively removes the Boc group at room temperature, affording the free amine intermediate. Subsequent oxidation with DIB generates the methanone linkage, with a 98% yield post-pH adjustment and extraction.

Comparative Analysis:

MethodReagents/ConditionsYieldScalability
CyclocondensationEthyl oxalyl chloride, THF/MeOH, 60°C71%Lab-scale
Friedel-CraftsAlCl₃, CH₂Cl₂, 0°C68%Moderate
Nucleophilic SubstitutionNaHMDS, TFA, Boc protection70–98%Industrial

Mechanistic Insights and Reaction Kinetics

Cyclocondensation Pathway

The reaction between salicylic hydrazide and α-keto esters proceeds via a stepwise mechanism:

  • Nucleophilic Attack : Hydrazide nitrogen attacks the keto carbonyl, forming a hydrazone intermediate.

  • Ring Closure : Intramolecular cyclization eliminates ethanol, yielding the dihydropyrazole.

  • Aromatization : Oxidation or thermal dehydration converts the dihydro intermediate to the aromatic pyrazole.

Kinetic Studies

Pseudo-first-order kinetics are observed for the cyclocondensation step, with an activation energy (EaE_a) of 45.2 kJ/mol derived from Arrhenius plots.

Industrial-Scale Adaptations

Continuous Flow Synthesis

The nucleophilic substitution method (CN106632257A) is adapted for continuous production using microreactors:

  • Residence Time : 30 minutes.

  • Throughput : 5 kg/day with 95% purity.

Solvent Recycling

THF and methanol are recovered via fractional distillation, reducing production costs by 40%.

Emerging Methodologies

Photocatalytic Approaches

Recent advancements utilize visible-light-mediated C–H activation to couple 2-hydroxyphenylboronic acids with pyrazole carbonyl derivatives. Tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂\text{[Ru(bpy)₃]Cl₂}) catalyzes the reaction under blue LED irradiation, achieving 65% yield.

Biocatalytic Synthesis

Immobilized lipase (Candida antarctica) catalyzes the transesterification of methyl 1H-pyrazole-4-carboxylate with 2-hydroxyphenyl acetate in ionic liquids, though yields remain suboptimal (32%) .

Chemical Reactions Analysis

1.1. Oxime Formation

The ketone group undergoes nucleophilic addition with hydroxylamine hydrochloride to form oxime derivatives. This reaction proceeds at room temperature in ethanol, achieving yields of 55–65% .

Key observations:

  • IR spectroscopy: Disappearance of the C=O stretch at 1,654 cm⁻¹ and emergence of N–O stretching at 1,610 cm⁻¹ .

  • ¹H NMR: A singlet at δ 9.98 ppm confirms the presence of the oxime hydroxyl group (–NOH) .

Reaction equation:

(2-Hydroxyphenyl)(1H-pyrazol-4-yl)methanone+NH2OH\cdotpHClOxime derivative+H2O\text{this compound} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Oxime derivative} + \text{H}_2\text{O}

1.2. Hydrazone Formation

Condensation with hydrazines (e.g., thiazolyl hydrazine) in ethanol under reflux forms hydrazones. Yields range from 60–70% when catalyzed by 15% KOH .

Key observations:

  • Mass spectrometry: Molecular ion peaks align with expected hydrazone masses (e.g., m/z 409.5 for 3d) .

  • ¹H NMR: Distinct pyrazole proton signals appear at δ 8.23–8.96 ppm .

Spectroscopic Characterization of Products

Key spectral data for reaction intermediates and products:

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Mass (m/z)
Parent compound 3,105 (O–H), 1,654 (C=O)8.21 & 8.96 (pyrazole), 10.88 (O–H)188.18
Oxime derivative 3,085 (O–H), 1,610 (N–O)9.98 (–NOH), 11.97 (O–H)424.5
Benzoxazole 7.27–7.97 (Ar–H), 8.05–8.89 (pyrazole)409.5

Mechanistic Pathways

  • Oxime Formation:

    • Hydroxylamine attacks the carbonyl carbon, followed by proton transfer and dehydration.

  • Benzoxazole Cyclization:

    • POCl₃ facilitates oxime protonation, enabling intramolecular attack by the phenolic oxygen to form a six-membered transition state.

Scientific Research Applications

Antimicrobial Properties

Research indicates that (2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone serves as a precursor for synthesizing phenylhydrazones, which exhibit diverse biological activities, including antimicrobial properties. These derivatives have shown promise against various pathogens, highlighting their potential as lead compounds in drug development.

Anti-inflammatory and Antioxidant Activities

The compound has demonstrated significant anti-inflammatory and antioxidant effects. Molecular docking studies suggest strong binding affinities with biological targets associated with inflammatory responses . The antioxidant activity was evaluated using the DPPH assay, where the synthesized derivatives exhibited notable radical scavenging abilities .

Anti-cancer Activity

Recent studies have reported the synthesis of pyrazole derivatives that include this compound as a core structure. These derivatives were tested against various cancer cell lines, showing promising cytotoxic effects. For instance, specific compounds derived from this structure demonstrated remarkable activity against leukemia and breast cancer cell lines .

Herbicidal and Insecticidal Activities

Compounds related to this compound have been evaluated for their herbicidal and insecticidal properties. Studies indicate that certain derivatives possess significant activity against common agricultural pests and weeds, making them suitable candidates for developing new agrochemicals .

Nonlinear Optical Properties

The compound's structural features contribute to its potential applications in materials science, particularly in nonlinear optics. Computational studies have predicted favorable nonlinear optical properties, suggesting its utility in photonic devices .

Data Summary

Application AreaKey FindingsReferences
PharmaceuticalsAntimicrobial, anti-inflammatory, antioxidant, anti-cancer activities
AgrochemicalsHerbicidal and insecticidal activities
Material SciencePromising nonlinear optical properties

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study synthesized a series of pyrazole derivatives incorporating this compound and evaluated their biological activities against M. tuberculosis. The results confirmed that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity .

Case Study 2: Antioxidant Activity Assessment

In an investigation of antioxidant properties using the DPPH assay, several synthesized compounds derived from this compound were tested. The results indicated varying degrees of effectiveness in scavenging free radicals, with some compounds exhibiting IC50 values comparable to established antioxidants .

Mechanism of Action

The mechanism of action of (2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone with structurally related compounds:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Biological Activity Synthesis Method (Reference)
This compound - 2-Hydroxyphenyl
- 1H-Pyrazol-4-yl
188.18 Anti-inflammatory Hydrazine hydrochloride reflux in ethanol
{1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(2-hydroxyphenyl)methanone - 4-Chlorophenyl-thiazole
- 2-Hydroxyphenyl
382.85 COX-2 inhibition (anti-inflammatory) Condensation of hydrazine with 3-formylchromone
(2-Hydroxy-4-methylphenyl)(3-phenylisoxazol-4-yl)methanone - 2-Hydroxy-4-methylphenyl
- 3-Phenylisoxazole
279.29 Antimicrobial Hydroxylamine hydrochloride reflux
(4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone - 4-Bromo-2-hydroxyphenyl
- 1-Phenylpyrazole
343.17 N/A (Intermediate) Bromination of precursor ketone
(Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone - 4-Chlorophenyl diazenyl
- 3,5-Dimethylpyrazole
429.71 Antibacterial, Antifungal Diazotization and coupling

Thermodynamic and Structural Insights

  • Hydrogen Bonding: The 2-hydroxyphenyl group forms intramolecular hydrogen bonds (O–H···O=C), stabilizing the keto-enol tautomer and enhancing solubility in polar solvents .
  • Steric Effects : Bulky substituents (e.g., 4-chlorophenyl-thiazole in ) reduce rotational freedom, increasing binding affinity to rigid enzyme pockets like COX-2 .
  • Electron Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring increase electrophilicity, improving interactions with nucleophilic residues in biological targets .

Biological Activity

(2-Hydroxyphenyl)(1H-pyrazol-4-yl)methanone, a pyrazole derivative, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a hydroxyl group and a pyrazole moiety, which contribute to its reactivity and interaction with various biological targets. Its structural characteristics enable it to act as a precursor for synthesizing other pharmacologically active compounds, including phenylhydrazones, known for their diverse biological activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps that require careful optimization to ensure high yields and purity. The compound's structure is characterized by the following functional groups:

  • Hydroxyl group : Facilitates hydrogen bonding and enhances reactivity.
  • Pyrazole moiety : Contributes to the compound's biological activity through interactions with various molecular targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Its activity is enhanced by specific substituents on the phenyl ring, which can influence its binding affinity and efficacy against microbial targets .
  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators .
  • Anticancer Potential : Preliminary findings indicate that derivatives of this compound may possess antiproliferative activity against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Protein Targets : The compound can form hydrogen bonds with amino acid residues in proteins, influencing their function and activity.
  • Inhibition of Enzymatic Activity : By targeting enzymes such as COX, it may modulate inflammatory pathways.
  • Cellular Uptake and Metabolism : The compound's lipophilicity allows it to penetrate cellular membranes, where it can exert its effects at the molecular level .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Study : A study evaluated various pyrazoline derivatives, including those related to this compound. Results indicated that certain modifications significantly enhanced antibacterial activity against S. aureus and E. faecalis .
  • Anti-inflammatory Activity : Another research focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating that specific compounds could effectively inhibit COX enzymes, thereby reducing inflammation in vitro .

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli ,
Anti-inflammatoryInhibition of COX enzymes ,
AnticancerAntiproliferative effects on cancer cell lines ,

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone?

The compound is typically synthesized via metal-free annulation or coupling reactions. For example, (1-(3-fluorophenyl)-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone was prepared using enaminonitrile precursors under VPET/VEA solvent conditions (15:1 ratio), yielding 69% as a pale yellow solid . Key steps include:

  • Reagents : Enaminonitrile derivatives, DMSO (as a C1 source), and substituted phenylboronic acids.
  • Conditions : Room temperature to 80°C, inert atmosphere (N₂/Ar), and 12–24 hours reaction time.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Characterization relies on:

  • FT-IR : Confirms carbonyl (C=O, ~1600–1650 cm⁻¹) and hydroxyl (-OH, ~3100–3500 cm⁻¹) groups .
  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.5 ppm) and ketone carbons (δ 190–200 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 283 for fluorophenyl derivatives) .
  • HPLC-PDA : Purity >99% with retention times ~3.7–3.8 min under reverse-phase conditions .

Q. How is the compound’s preliminary bioactivity evaluated?

Initial screening involves:

  • Antimicrobial assays : Disk diffusion or microdilution against E. coli, S. aureus, and fungal strains .
  • Anticancer profiling : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for pyrazole derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s structural ambiguities?

Single-crystal X-ray diffraction (e.g., using SHELXL ) provides bond lengths, angles, and intermolecular interactions. For example, a related brominated derivative crystallizes in a triclinic system (P1 space group) with a = 7.390 Å, b = 8.919 Å, and hydrogen bonding between hydroxyl and carbonyl groups .

Q. How to reconcile contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions (e.g., cell line specificity, serum concentration). Mitigation strategies:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing .
  • Dose-response curves : Repeat experiments with ≥3 biological replicates.
  • SAR analysis : Compare substituent effects (e.g., nitro vs. fluoro groups on pyrazole rings) .

Q. What advanced pharmacological models assess its enzyme inhibition potential?

For 11β-HSD1 inhibition:

  • In vitro assays : Recombinant enzyme activity measured via cortisol/cortisone conversion (LC-MS/MS) .
  • Molecular docking : Simulations (e.g., AutoDock Vina) predict binding affinity to the enzyme’s active site (e.g., interactions with Ser170 and Tyr183) .

Methodological Recommendations

  • Synthetic Optimization : Use DoE (Design of Experiments) to screen solvent ratios and catalysts .
  • Crystallization : Slow evaporation from DCM/hexane mixtures improves crystal quality .
  • Data Reproducibility : Report NMR solvent (e.g., CDCl₃ vs. DMSO-d₆) and HRMS calibration standards .

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